3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
Description
The compound 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- is a cyclobutene-dione derivative characterized by a strained four-membered ring core (cyclobutene-1,2-dione) substituted at positions 3 and 4. The 3-position features a 4-(dibutylamino)phenyl group, which introduces a bulky, lipophilic tertiary amine moiety. While direct data on this compound are absent in the provided evidence, its structural analogs and substituent effects can be extrapolated from related compounds in the cyclobutene-dione family.
Properties
IUPAC Name |
3-[4-(dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSCUCFGQUBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441875 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-87-5 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aryl Lithium Reagent-Mediated Functionalization
A cornerstone method for introducing aryl groups to cyclobutenediones involves nucleophilic substitution using aryl lithium reagents. As detailed in Scheme 8 of, dechlorination of perchlorinated cyclobutenone precursors (e.g., 9a ) with zinc yields cyclobutene intermediates (9b ), which subsequently react with aryl lithium species. For the target compound, 4-(dibutylamino)phenyllithium attacks the electron-deficient cyclobutene ring, followed by hydrolysis to yield the hydroxylated product.
Reaction Conditions :
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Precursor : 3,4-Dichlorocyclobutene-1,2-dione (synthesized via chlorination of squaric acid).
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Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
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Temperature : −78°C to room temperature.
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Workup : Hydrolysis with aqueous HCl or H₂SO₄.
Yield : 30–86%, depending on the steric and electronic properties of the aryl lithium reagent.
Cross-Condensation with Aminophenyl Derivatives
Unsymmetrical squaraine dyes, such as those reported in, are synthesized via cross-condensation between squaric acid derivatives and aromatic amines. Adapting this approach, 3-[4-(dibutylamino)phenyl]-4-hydroxy-3-cyclobutene-1,2-dione can be prepared by reacting squaric acid with 4-(dibutylamino)phenol under acidic conditions.
Mechanistic Insights :
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Protonation : Squaric acid undergoes protonation at one carbonyl group, enhancing electrophilicity.
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Nucleophilic Attack : The amine’s lone pair attacks the activated carbonyl, forming a ketoenolate intermediate.
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Aromatization : Loss of water generates the conjugated cyclobutenedione core.
Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid Catalyst | H₂SO₄ | Maximizes electrophilicity |
| Solvent | n-Butanol | Facilitates reflux conditions |
| Reaction Time | 6–12 hours | Balances completion vs. degradation |
Cycloaddition Approaches
Photochemical [2+2] Cycloaddition
Dichlorovinylene carbonate (DCVC, 3 ) reacts with alkynes under UV irradiation to form cycloadducts, which hydrolyze to cyclobutenediones (Scheme 2 in). For the target compound, substituting the alkyne with a 4-(dibutylamino)phenylacetylene derivative enables incorporation of the aryl group.
Key Challenges :
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Low Yields : Photoreactions often yield 10–15% due to competing polymerization.
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Sensitizers : Anthracene or benzophenone improves reaction efficiency by energy transfer.
Typical Protocol :
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Irradiate DCVC and alkyne in acetone at 254 nm for 8–12 hours.
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Hydrolyze the cycloadduct (4 ) in 60% acetone/water at 60°C.
Catalytic Coupling Methods
Palladium-Catalyzed Cross-Coupling
Palladium complexes facilitate the introduction of aromatic groups to halogenated cyclobutenediones. For example, 3,4-dichlorocyclobutene-1,2-dione undergoes Suzuki-Miyaura coupling with 4-(dibutylamino)phenylboronic acid (Scheme 46 in).
Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ or Cs₂CO₃.
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Solvent : Toluene/ethanol (3:1).
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Temperature : 80–100°C.
Yield : 60–90%, contingent on boronic acid purity and catalyst activity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. The hydroxyl group’s polarity necessitates careful solvent selection to prevent tailing.
Spectroscopic Validation
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IR Spectroscopy : Strong carbonyl stretches at 1780–1820 cm⁻¹ confirm the dione structure.
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¹H NMR : Aromatic protons of the dibutylamino group resonate at δ 7.2–7.5 ppm, while the hydroxyl proton appears as a broad singlet (δ 5.5–6.0).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Aryl Lithium Substitution | 30–86 | Moderate | High |
| Cross-Condensation | 40–65 | High | Moderate |
| Photochemical Cycloaddition | 10–15 | Low | Low |
| Palladium Catalysis | 60–90 | High | High |
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous cyclobutene-dione derivatives, categorized by substituent type and functional groups:
Table 1: Structural and Functional Comparison
Substituent-Driven Properties
- Lipophilicity: The dibutylamino group in the target compound likely increases logP compared to smaller amines (e.g., ethylamino in CAS 282093-47-4, logP ~1.1) or hydroxylated analogs (e.g., 3-hydroxy-4-phenyl-, logP ~1.1 ). Trifluoromethyl groups (e.g., CAS 1312991-08-4) further enhance lipophilicity. Hydroxyl groups (e.g., 29769-75-3) reduce logP, as seen in 3,4-dihydroxy derivatives (logP -1.3 ).
Reactivity :
- Applications: Amino-substituted derivatives (e.g., CAS 1312991-08-4) are used in medicinal chemistry research due to their amine-directed binding . Hydroxyl/methoxy derivatives (e.g., 29769-75-3 , 124022-02-2 ) serve as intermediates in organic synthesis.
Biological Activity
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 199.22 g/mol
- CAS Number : 708-10-1
- Density : 1.521 g/cm³
- Boiling Point : 342.1 °C at 760 mmHg
- Flash Point : 174.9 °C
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- Potassium Channel Modulation : Research indicates that derivatives of cyclobutene-1,2-diones can modulate potassium channels, which are crucial in regulating smooth muscle contraction. This modulation has implications for treating disorders such as hypertension and asthma .
- Antioxidant Activity : The presence of the hydroxy group in the structure enhances its antioxidant properties, which may contribute to protective effects against oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that cyclobutene derivatives can act as inhibitors of protein tyrosine phosphatases (PTPases), which are involved in various signaling pathways related to cancer and diabetes .
Table 1: Biological Activity Summary
Case Study 1: Antihypertensive Effects
A study conducted by Neuse et al. demonstrated the antihypertensive effects of a related cyclobutene derivative in animal models. The compound was shown to effectively lower blood pressure by enhancing potassium channel activity, suggesting potential for managing hypertension in clinical settings .
Case Study 2: Antioxidant Potential
In vitro experiments highlighted the antioxidant capabilities of 3-Cyclobutene-1,2-dione derivatives. These compounds were found to scavenge free radicals effectively, providing insights into their potential use as therapeutic agents for oxidative stress-related diseases .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of cyclobutene-1,2-diones:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing.
- Biological Assays : Various assays have been employed to evaluate the biological activity of these compounds, including IC tests against specific receptors.
Q & A
Basic Research: How can the synthesis of 3-[4-(dibutylamino)phenyl]-4-hydroxy-3-cyclobutene-1,2-dione be optimized for academic studies?
Methodological Answer:
The synthesis of this compound requires careful control of reaction conditions due to the instability of the cyclobutene-dione core. A two-step approach is recommended:
Amination of 4-bromophenyl precursors : Use palladium-catalyzed Buchwald-Hartwig coupling to introduce the dibutylamino group .
Cyclobutene-dione formation : Employ a [2+2] photocycloaddition under UV light, followed by oxidation with MnO₂ to stabilize the dione moiety. Key parameters include low temperature (−20°C), inert atmosphere, and stoichiometric control to avoid side reactions (e.g., dimerization) .
Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm final product purity with <5% residual solvents (GC-MS) .
Advanced Research: What spectroscopic techniques resolve ambiguities in characterizing tautomeric forms of this compound?
Methodological Answer:
The hydroxyl and dione groups may lead to keto-enol tautomerism, complicating structural analysis. Use a combination of:
- ¹³C NMR : Detect enolization via shifts at C3 (δ 180–190 ppm for dione vs. δ 160–170 ppm for enol) .
- IR Spectroscopy : Identify O–H stretches (3200–3600 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) to quantify tautomer ratios .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks in the solid state .
Note : Solvent polarity (e.g., DMSO vs. chloroform) significantly affects tautomeric equilibrium .
Basic Research: How does the dibutylamino group influence electronic properties and reactivity?
Methodological Answer:
The electron-donating dibutylamino group alters the compound’s electronic profile:
- Hammett analysis : The substituent’s σₚ value (−0.83) increases electron density on the aromatic ring, enhancing nucleophilic attack at the dione’s carbonyl groups .
- UV-Vis spectroscopy : Compare λₘₐₓ shifts in derivatives (e.g., 250 nm for unsubstituted dione vs. 290 nm for the amino-substituted analog) to quantify conjugation effects .
Applications : This electronic modulation is critical for designing charge-transfer complexes or photoactive materials .
Advanced Research: What computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:
Calculate pKa values for the hydroxyl group (predicted range: 8.5–9.5 in aqueous solution).
Simulate hydrolysis pathways of the dione ring under acidic (pH < 3) or basic (pH > 10) conditions .
Experimental validation : Perform accelerated stability studies (40°C, 75% RH) with LC-MS tracking of degradation products (e.g., ring-opened dicarboxylic acids) .
Basic Research: How to design a structure-activity relationship (SAR) study for biological applications?
Methodological Answer:
Focus on modifying key substituents while retaining the dione core:
Variations : Synthesize analogs with shorter/longer alkyl chains on the amino group or replace the hydroxyl with methoxy.
Assays : Test antimicrobial activity (MIC against E. coli and S. aureus) and cytotoxicity (MTT assay on HEK293 cells) .
Key metrics : Correlate logP (measured via shake-flask method) with membrane permeability .
Advanced Research: What strategies mitigate conflicting data in solvent-dependent reactivity studies?
Methodological Answer:
Discrepancies often arise from solvent polarity effects on transition states. To resolve:
Kinetic profiling : Use stopped-flow UV-Vis to measure reaction rates in aprotic (THF) vs. protic (ethanol) solvents.
DFT simulations : Compare solvation energies of intermediates (e.g., enolate vs. dione forms) .
Case study : Conflicting reports on nucleophilic addition yields (50% in DMF vs. 20% in water) align with solvent stabilization of charged intermediates .
Basic Research: What analytical protocols ensure reproducibility in purity assessments?
Methodological Answer:
Adopt a multi-technique approach:
HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm.
Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
TGA-DSC : Verify thermal stability (decomposition >200°C) and absence of solvates .
Advanced Research: How to investigate the compound’s role in photoinduced electron-transfer reactions?
Methodological Answer:
Laser flash photolysis : Measure transient absorption spectra (300–700 nm) to identify triplet-state lifetimes and quantum yields.
EPR spectroscopy : Detect radical intermediates (e.g., semiquinone species) under UV irradiation .
Applications : Potential as a photosensitizer in organic photovoltaics or photocatalytic C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
